2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol
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Overview
Description
2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group, a piperidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Coupling with the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring can interact with biological receptors or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 2-Phenyl-1,1,1-trifluoro-3-buten-2-ol
- 2,2,2-Trifluoro-1-phenylethane-1,1-diol
Uniqueness
2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol is unique due to the presence of both the trifluoromethyl group and the piperidine ring in its structure. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
88320-34-7 |
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Molecular Formula |
C14H18F3NO2 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-2-piperidin-1-ylphenyl)ethane-1,1-diol |
InChI |
InChI=1S/C14H18F3NO2/c1-10-5-6-12(18-7-3-2-4-8-18)11(9-10)13(19,20)14(15,16)17/h5-6,9,19-20H,2-4,7-8H2,1H3 |
InChI Key |
BSOJSYQWCUZPKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCCC2)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
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